NN-390

Description

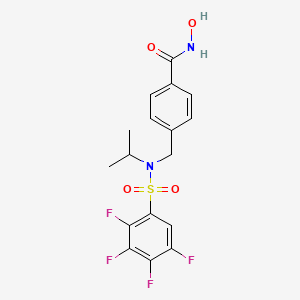

This compound is a hydroxamic acid derivative characterized by a tetrafluorobenzenesulfonyl group and an isopropyl-substituted aminomethyl benzamide core. Its structure combines a sulfonamide moiety with a fluorinated aromatic system, which is notable for enhancing metabolic stability and binding affinity in enzyme inhibition contexts .

Properties

Molecular Formula |

C17H16F4N2O4S |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

N-hydroxy-4-[[propan-2-yl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]benzamide |

InChI |

InChI=1S/C17H16F4N2O4S/c1-9(2)23(8-10-3-5-11(6-4-10)17(24)22-25)28(26,27)13-7-12(18)14(19)16(21)15(13)20/h3-7,9,25H,8H2,1-2H3,(H,22,24) |

InChI Key |

SJWJGLIJTRUXIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)C(=O)NO)S(=O)(=O)C2=C(C(=C(C(=C2)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NN-390 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: NN-390 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify this compound to produce reduced forms.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

NN-390 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of HDAC6 and its effects on various chemical processes.

Biology: Investigated for its role in modulating cellular processes, including cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic applications in treating cancers, particularly metastatic group 3 medulloblastoma.

Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6 .

Mechanism of Action

NN-390 exerts its effects by selectively inhibiting HDAC6. The zinc binding group of this compound forms a hydrogen bond with histidine 610, a key residue of HDAC6, facilitating stable chelation with zinc ions. Additionally, the cap group of this compound interacts with phenylalanine 620 and phenylalanine 680 via van der Waals forces, leading to an overall Y-shaped conformation. These interactions are crucial for the selective inhibition of HDAC6 by this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related N-hydroxybenzamide derivatives and sulfonamide-containing analogs. Key differences lie in substituent patterns, fluorination, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Fluorination Impact: The tetrafluorobenzenesulfonyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs (e.g., 3a, 3d). This likely improves membrane permeability and resistance to oxidative metabolism, as observed in fluorinated sulfonamides .

Sulfonamide vs.

Biological Activity: Hydroxamic acids like the target compound are potent inhibitors of metalloenzymes (e.g., HDACs). In contrast, non-hydroxamic analogs (e.g., 3h, 3i) lack metal-chelating capacity, reducing their efficacy in epigenetic regulation .

Thermal Stability: Fluorinated compounds (e.g., target compound, 3d) generally exhibit higher melting points than non-halogenated analogs (3a, 3e), correlating with increased crystalline stability .

Synthetic Complexity :

The target compound’s synthesis likely requires specialized fluorination steps (e.g., using tetrafluorobenzenesulfonyl chloride) and protection of the N-hydroxy group, making it more challenging to produce than simpler carbamoyls (3a–3l ) .

Biological Activity

N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide, a compound with the chemical formula CHFNOS, has garnered attention in recent years for its potential biological activities. This compound features a complex structure that includes a hydroxy group, a sulfonamide moiety, and multiple fluorine atoms, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Key Features:

- Hydroxy Group : Imparts potential for hydrogen bonding and increased solubility.

- Sulfonamide Moiety : Known for its antibacterial properties.

- Tetrafluorobenzene : The presence of fluorine atoms may enhance lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide has potent activity against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown promising results.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 3.5 |

The proposed mechanisms through which N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in the G1 phase in certain cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Cancer Treatment Potential

In a preclinical study published in Cancer Research, researchers investigated the effects of the compound on tumor growth in xenograft models. The results showed a marked decrease in tumor size after treatment with the compound compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.